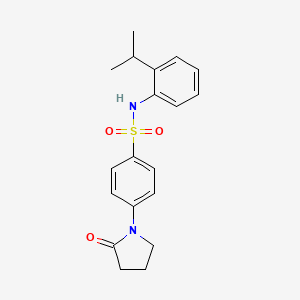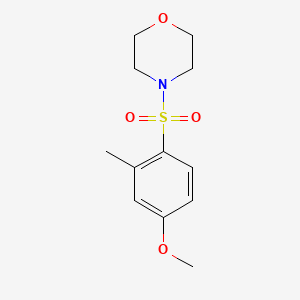
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a methyl group, a nitro group, and a biphenyl moiety
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-(4-phenylphenyl)benzamide typically involves multi-step organic reactions. One common route includes the nitration of a methyl-substituted benzene derivative, followed by amide formation with a biphenylamine derivative. The nitration step usually requires concentrated nitric acid and sulfuric acid as catalysts, while the amide formation can be achieved using coupling reagents like carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Microreactor systems can be employed to optimize reaction conditions and kinetics, ensuring efficient production on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl and nitro groups can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: 3-methyl-4-amino-N-(4-phenylphenyl)benzamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-3-nitro-N-(4-phenylphenyl)benzamide
- 3-nitro-N-(4-phenylphenyl)benzamide
- 4-methyl-N-(4-phenylphenyl)benzamide
Uniqueness
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a nitro group and a biphenyl moiety provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-methyl-4-nitro-N-(4-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-14-13-17(9-12-19(14)22(24)25)20(23)21-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOQVYBGHRIXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B5871955.png)

METHANONE](/img/structure/B5871988.png)
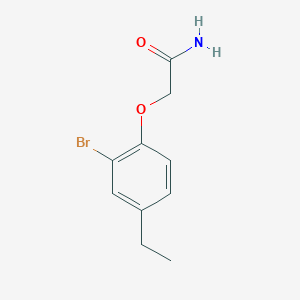
![4-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5872002.png)
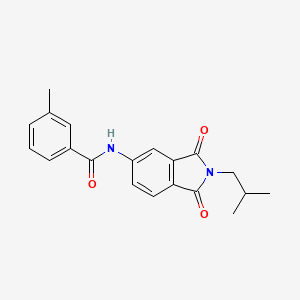
![N-[(E)-(2-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine](/img/structure/B5872029.png)

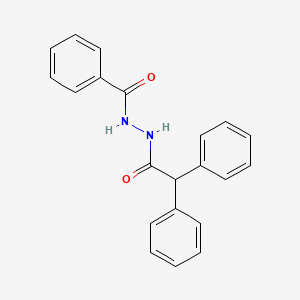

![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)
